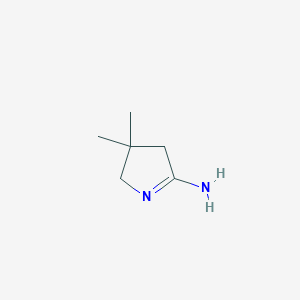

3,3-Dimethyl-2,4-dihydropyrrol-5-amine

Description

3,3-Dimethyl-2,4-dihydropyrrol-5-amine is a pyrrolidine derivative featuring a partially unsaturated five-membered ring with two methyl groups at the 3-position and an amine group at the 5-position. The dimethyl substituents likely enhance steric hindrance and hydrophobicity compared to non-methylated analogs, influencing its physicochemical and biological properties .

Properties

IUPAC Name |

3,3-dimethyl-2,4-dihydropyrrol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNRROMROMAXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NC1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 3,3-dimethyl-2,4-dihydropyrrol-5-one.

Reduction: Formation of 3,3-dimethylpyrrolidine.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2,4-dihydropyrrol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as a ligand for certain enzymes or receptors, modulating their function and triggering specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the core structures and substituents of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine with analogous compounds:

Key Observations :

- Steric Effects: The 3,3-dimethyl groups in the target compound reduce ring flexibility compared to non-methylated analogs like 3,4-Dihydro-2H-pyrrol-5-amine HCl .

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas the free base form of 3,3-dimethyl derivatives may require formulation adjustments for bioavailability.

Physicochemical Properties

Notes:

Challenges for 3,3-Dimethyl Derivatives :

- Steric hindrance from methyl groups may reduce reaction yields in coupling steps.

- Selective methylation at the 3-position requires controlled conditions to avoid over-alkylation.

Biological Activity

3,3-Dimethyl-2,4-dihydropyrrol-5-amine (also known as 3,3-Dimethylpyrrolamine) is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 113.18 g/mol. The compound features a unique pyrrolidine structure characterized by two methyl groups at the 3-position and an amine group at the 5-position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as a ligand for certain enzymes or receptors, modulating their function and triggering specific biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/ml |

| Staphylococcus aureus | 15 µg/ml |

| Candida albicans | 20 µg/ml |

These findings suggest that the compound could be explored further for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

-

Cell Lines Tested :

- Human leukemia cells (CCRF-CEM)

- Non-tumorigenic human lung fibroblasts (MRC-5)

- Results :

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of various derivatives of dihydropyrrole compounds on human leukemia cells. The results indicated that certain modifications to the dihydropyrrole structure enhanced anticancer activity while reducing toxicity to normal cells . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial efficacy of related pyrrole compounds against fungal species such as Candida and Aspergillus. The MIC values were comparable to established antifungal agents, suggesting that derivatives of this compound could serve as lead compounds in drug development .

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-2,4-dihydropyrrol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed amination or nucleophilic substitution. For example, analogous pyrrolo-pyridine derivatives are synthesized via Pd-catalyzed coupling of boronic esters with halogenated precursors under inert atmospheres. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yield. For instance, using DMF as a solvent at 100°C with 10 mol% Pd(PPh₃)₄ yielded 51% product in a similar compound (see Scheme 2 in ). Optimization requires iterative testing of parameters and monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., methyl groups at C3 and C3 in pyrrole rings).

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., observed [M+H] peaks in ).

- IR Spectroscopy : Identify amine (-NH) and pyrrole ring vibrations (~3300 cm and 1600 cm, respectively).

Cross-referencing with computational data (e.g., PubChem InChI keys) ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl) at C3 and C3 stabilize the pyrrole ring via hyperconjugation, reducing electrophilicity. Conversely, electron-withdrawing groups (e.g., -CF in ) increase susceptibility to nucleophilic attack at the 5-amine position. Computational studies (DFT) can map electron density distributions, while Hammett plots correlate substituent effects with reaction rates. For example, fluorinated analogs () show altered reactivity due to fluorine's inductive effects .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?

- Methodological Answer : Contradictions often arise from assay variability. To mitigate:

- Standardize Assays : Use identical cell lines (e.g., HEK293) and incubation times.

- Purity Verification : Ensure >95% purity via HPLC (e.g., highlights impurities affecting bioactivity).

- Dose-Response Curves : Perform triplicate measurements with positive/negative controls.

Meta-analysis of datasets (e.g., PubChem BioAssay) can identify outliers and validate trends .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability protocols include:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C.

- HPLC-MS Monitoring : Track degradation products (e.g., oxidation at the dihydropyrrole ring).

- Kinetic Modeling : Calculate (time for 10% degradation) using Arrhenius equations.

demonstrates oxidation pathways in similar amines, guiding experimental design .

Methodological Challenges and Solutions

Q. What techniques are critical for elucidating the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Use a combination of:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time.

- X-ray Crystallography : Resolve 3D structures of ligand-target complexes (e.g., ’s crystal structure data).

- Molecular Dynamics Simulations : Predict binding modes and residence times (software: GROMACS, AMBER).

Cross-validation with mutagenesis studies (e.g., alanine scanning) identifies critical binding residues .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer : Improve yields via:

- Protecting Groups : Temporarily shield reactive amines (e.g., Boc protection) during halogenation steps.

- Flow Chemistry : Enhance mixing and heat transfer in continuous reactors.

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling steps (e.g., ’s Pd(OAc)/NaCO system).

DOE (Design of Experiments) software (e.g., JMP) optimizes parameters efficiently .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent biological responses of this compound?

- Methodological Answer : Apply:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Tukey’s Test : Compare multiple groups (e.g., IC values across cell lines).

- Principal Component Analysis (PCA) : Identify variables (e.g., substituent electronegativity) correlating with activity.

’s SAR studies exemplify multivariate analysis for derivative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.